BRD4(1) Affinity and Selectivity Profile Compared to Pan-BET Inhibitor JQ1
Oxfbd02 demonstrates a distinct selectivity profile compared to the widely used pan-BET inhibitor JQ1. Oxfbd02 exhibits an IC50 of 382 nM against BRD4(1) . In contrast, JQ1 is a potent inhibitor of multiple BET bromodomains, with reported IC50 values of 77 nM and 33 nM for BRD4(1) and BRD4(2), respectively [1]. This difference in domain selectivity (BD1-selective vs. pan-BET) is critical for experimental design when dissecting specific bromodomain functions.
| Evidence Dimension | BRD4(1) IC50 |
|---|---|
| Target Compound Data | 382 nM |
| Comparator Or Baseline | JQ1: 77 nM (BRD4(1)) and 33 nM (BRD4(2)) |
| Quantified Difference | Oxfbd02 is ~5-fold less potent on BRD4(1) than JQ1, but is BD1-selective, whereas JQ1 inhibits both BD1 and BD2 with high potency. |
| Conditions | Cell-free binding assays. |
Why This Matters
The selective inhibition of BRD4(1) by Oxfbd02 avoids the confounding effects of dual BD1/BD2 inhibition seen with JQ1, allowing for more precise mechanistic studies.
- [1] Filippakopoulos P, Qi J, Picaud S, Shen Y, Smith WB, Fedorov O, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-73. View Source
